3D conformational analysis and modeling of bicyclo[3.2.2]nonane-1,5-diyldimethanol
3D conformational analysis and modeling of bicyclo[3.2.2]nonane-1,5-diyldimethanol
An In-Depth Technical Guide to the 3D Conformational Analysis and Modeling of Bicyclo[3.2.2]nonane-1,5-diyldimethanol
Abstract
The bicyclo[3.2.2]nonane framework represents a class of rigid, three-dimensional scaffolds that are of increasing interest to the medicinal chemistry and materials science communities.[1][2] Its conformationally constrained structure provides a unique platform for the precise spatial orientation of functional groups, a critical feature for designing molecules with high target specificity and improved physicochemical properties. This guide provides a comprehensive, in-depth analysis of the methodologies used to elucidate the three-dimensional conformation of a key derivative, bicyclo[3.2.2]nonane-1,5-diyldimethanol. We present an integrated workflow that synergizes computational modeling—from molecular mechanics and density functional theory to molecular dynamics—with experimental validation techniques such as NMR spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a rigorous conformational assessment of this versatile molecular scaffold.
Introduction: The Strategic Value of the Bicyclo[3.2.2]nonane Scaffold
In the modern era of drug discovery, moving beyond "flat" two-dimensional aromatic systems is a key strategy for improving compound properties such as solubility and metabolic stability while exploring new chemical space.[3] Rigid saturated scaffolds like bicycloalkanes offer a pre-organized, three-dimensional core that can act as a bioisosteric replacement for aromatic rings or serve as a framework for positioning pharmacophoric elements with high precision.[1][4]
The bicyclo[3.2.2]nonane system, with its unique bridged structure, offers a distinct geometry compared to more commonly studied adamantane or bicyclo[2.2.2]octane systems.[5][6] The core structure consists of a six-membered ring bridged by a three-atom chain, resulting in a conformationally complex yet rigid molecule.[7] The specific derivative, bicyclo[3.2.2]nonane-1,5-diyldimethanol (CAS 25811-59-0), is of particular synthetic value.[8] The primary alcohol functionalities at the bridgehead positions (C1 and C5) provide versatile handles for further chemical modification, allowing this scaffold to be incorporated into more complex molecular architectures, from novel polymers to targeted therapeutics.[8]
A thorough understanding of its 3D conformation is not merely academic; it is the foundational data upon which rational molecular design is built. The precise dihedral angles, the spatial relationship between the two hydroxymethyl groups, and the overall shape of the molecule dictate how it will interact with biological targets or assemble in a material. This guide outlines the authoritative workflow to define that structure.
Theoretical Foundations: Deconstructing Conformational Complexity
The conformational landscape of bicyclo[3.2.2]nonane is governed by the interplay of its constituent rings: a six-membered ring and a seven-membered ring. The parent hydrocarbon's six-membered ring typically adopts a chair conformation.[7] However, the flexibility of the three-carbon bridge introduces the possibility of multiple low-energy conformers. Early studies suggested that interactions between protons on the different bridges play a significant role in determining the most stable conformation.[7]
The introduction of the 1,5-diyldimethanol substituents adds another layer of complexity. The rotational freedom (torsion) around the C1-C10 and C5-C11 bonds (see structure) and the potential for intramolecular hydrogen bonding between the hydroxyl groups can significantly influence the stability of different conformers. Therefore, a simple static picture is insufficient; a comprehensive analysis requires mapping the potential energy surface to identify all thermally accessible, low-energy conformational states.
Integrated Workflow for Conformational Elucidation
A robust and trustworthy conformational analysis relies on the principle of cross-validation between computational theory and physical experiment. Computational methods generate predictive models of molecular structure and dynamics, while experimental techniques provide real-world data to confirm or refute these models. The following workflow represents a best-practice, self-validating system.
Caption: Integrated workflow for 3D conformational analysis.
Computational Modeling: An In-Silico Protocol
Computational modeling provides a powerful means to explore the conformational possibilities of a molecule before committing to extensive laboratory synthesis or analysis.[9][10] The tiered approach detailed below balances computational expense with increasing levels of accuracy.
Caption: Detailed computational modeling workflow.
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Objective: To create an initial 3D representation from a 2D drawing.
-
Method: Convert the SMILES string (C1C(CC2C1CC(C2)CO)CO) or a 2D sketch of bicyclo[3.2.2]nonane-1,5-diyldimethanol into a preliminary 3D structure using software like Open Babel or the builder tools within a molecular modeling suite. This initial structure is likely not at a low-energy minimum.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Causality: The molecule has multiple rotatable bonds and ring flexibility, creating a vast conformational space. A full quantum mechanical search is computationally prohibitive. MM methods are fast and ideal for rapidly exploring this space to find a wide range of possible low-energy structures.
-
Protocol:
-
Select a robust force field, such as MMFF94s or OPLS3e, which are well-parameterized for organic molecules.
-
Employ a conformational search algorithm. A Monte Carlo Multiple Minimum (MCMM) or a Low-Mode search is often effective.
-
Set a wide energy window (e.g., 10-15 kcal/mol) to ensure comprehensive sampling.
-
The output will be a large collection of conformers. These should be minimized and filtered to remove duplicates, typically based on a root-mean-square deviation (RMSD) cutoff.
-
-
-
Quantum Mechanics (QM) Geometry Optimization:
-
Causality: MM force fields are empirical and may not accurately capture the subtle electronic effects (like intramolecular hydrogen bonding) that govern the precise geometry and energy ranking of the conformers. QM methods, particularly Density Functional Theory (DFT), provide a much more accurate description.[8][11]
-
Protocol:
-
Take the unique low-energy conformers from the MM search (typically those within 5-7 kcal/mol of the global minimum).
-
Perform a full geometry optimization for each conformer using a DFT functional. A common and effective choice is B3LYP with a Pople-style basis set like 6-31G*.
-
To improve accuracy, a final single-point energy calculation can be performed on the optimized geometries using a more advanced functional (e.g., wB97X-D for better dispersion) and a larger basis set (e.g., 6-311+G(d,p)).
-
Incorporate a continuum solvation model (e.g., PCM or SMD) in the final energy calculation to simulate the solvent environment (e.g., Chloroform, DMSO) used in experimental studies.
-
-
-
Molecular Dynamics (MD) Simulation (Optional):
-
Causality: While QM provides a static, gas-phase or implicit solvent picture at 0 K, MD simulations reveal the dynamic behavior of the molecule in an explicit solvent environment at a given temperature.[8] This can confirm the stability of QM-predicted conformers and reveal transitions between them.
-
Protocol:
-
Take the lowest energy QM-optimized structure.
-
Place it in a periodic box of explicit solvent molecules (e.g., TIP3P water).
-
Assign atomic partial charges and parameters from a suitable force field (e.g., GAFF2).
-
Run the simulation for a sufficient duration (e.g., 100-500 ns) at constant temperature and pressure (NPT ensemble).
-
Analyze the trajectory to identify the most populated conformational states by clustering structures based on RMSD or monitoring key dihedral angles.
-
-
Data Presentation: Computational Results
The results of the computational analysis should be summarized clearly.
Table 1: Calculated Relative Energies and Boltzmann Populations of Conformers
| Conformer ID | Relative Energy (kcal/mol) (DFT, in solution) | Key Dihedral Angle (°)* | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | 0.00 | 175.2 | 75.3 |
| Conf-2 | 0.95 | -65.8 | 18.1 |
| Conf-3 | 1.62 | 70.1 | 6.6 |
| ...etc. | ... | ... | ... |
*Hypothetical values for dihedral angle C2-C1-C10-O1 for illustrative purposes.
Experimental Validation: Grounding Predictions in Reality
Computational models are hypotheses. They must be tested against experimental data to be considered trustworthy.
Protocol 1: NMR Spectroscopy
-
Causality: NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[12] Chemical shifts, coupling constants (J-couplings), and especially the Nuclear Overhauser Effect (NOE) are exquisitely sensitive to the molecule's average 3D conformation.[13]
-
Methodology:
-
Synthesis & Purification: Synthesize or procure bicyclo[3.2.2]nonane-1,5-diyldimethanol. Ensure high purity (>95%) via chromatography and confirm identity with standard 1D ¹H and ¹³C NMR.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For conformational analysis, 2D NMR experiments are essential:
-
COSY: To establish proton-proton spin coupling networks.
-
HSQC/HMBC: To assign proton and carbon signals definitively.
-
NOESY/ROESY: This is the critical experiment. It detects through-space correlations between protons that are close to each other (< 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a powerful validation tool.
-
-
Analysis: Compare the experimental NOEs with proton-proton distances measured from the computationally derived low-energy conformers. A strong correlation between the predicted distances in a particular conformer (or a Boltzmann-weighted average of conformers) and the observed NOE intensities provides strong validation for the computational model.
-
Protocol 2: Single-Crystal X-ray Crystallography
-
Causality: X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule as it exists in a solid-state crystal lattice.[14] This serves as the "gold standard" for validating the geometry (bond lengths, angles, dihedrals) of a single conformer.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The output is a detailed model of the molecule's atomic coordinates in the crystal.
-
Analysis: Compare the bond lengths, bond angles, and dihedral angles from the X-ray structure with the corresponding values from the lowest-energy computed conformer. Close agreement provides definitive validation of the predicted geometry of that specific conformer, though it's important to remember this represents the solid-state structure, which may not be the most stable one in solution.[15]
-
Implications for Drug Discovery
The validated 3D model of bicyclo[3.2.2]nonane-1,5-diyldimethanol is a powerful tool for rational drug design.
-
Scaffold-Based Design: The rigid core holds the two hydroxymethyl groups in a well-defined spatial relationship. These can be functionalized to introduce pharmacophoric features (e.g., hydrogen bond donors/acceptors, charged groups). The scaffold ensures these features are presented to a biological target with minimal entropic penalty upon binding, which can lead to higher affinity and selectivity.
-
Bioisosterism: The bicyclo[3.2.2]nonane core can serve as a 3D-rich, non-aromatic bioisostere for a 1,4-disubstituted (para) phenyl ring.[3] Replacing a flat aromatic ring with this saturated scaffold can drastically improve physicochemical properties, such as increasing solubility and reducing metabolic liability (e.g., avoiding CYP450 metabolism).
Caption: Role of the rigid scaffold in drug design.
Conclusion
The conformational analysis of bicyclo[3.2.2]nonane-1,5-diyldimethanol is a prime example of modern chemical structure elucidation. A purely computational or purely experimental approach is insufficient to provide a complete and trustworthy picture. By employing a multi-tiered computational strategy—from rapid MM screening to high-accuracy QM calculations—we can generate robust hypotheses about the molecule's preferred 3D shapes. These hypotheses are then rigorously tested and validated against the physical reality captured by NMR spectroscopy in solution and X-ray crystallography in the solid state. The resulting validated model is not just a structural curiosity but a critical asset for the rational design of next-generation therapeutics and advanced materials, enabling scientists to leverage this unique scaffold with precision and confidence.
References
-
Title: Bicyclo[3.2.2]nonane | C9H16 | CID 136111 Source: PubChem - NIH URL: [Link]
-
Title: Bicyclo[3.2.2]nonane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: A Thesis entitled “Studies in the Bicyclo(3.2.2)nonane System” Source: University of Glasgow URL: [Link]
-
Title: The NMR spectra and conformations of cyclic compounds: IX—conformational studies of bicyclo(3,1,0)hexane derivatives by 13C NMR Source: R Discovery URL: [Link]
-
Title: Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Rigid Scaffold Chemistry Source: Senge Group at TCD URL: [Link]
-
Title: Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds and Source: CrystEngComm URL: [Link]
-
Title: Simple Conformational Analysis of Cyclic and Bicyclic Compounds Source: Organic Spectroscopy Chem 203 URL: [Link]
-
Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: auremn URL: [Link]
-
Title: Conformational analysis of cycloalkanes Source: SciSpace URL: [Link]
-
Title: Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: Preprints.org URL: [Link]
-
Title: Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities Source: PubMed URL: [Link]
-
Title: What are computational methods in drug discovery? Source: Patsnap Synapse URL: [Link]
-
Title: Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: ResearchGate URL: [Link]
-
Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Computational Approaches for Drug Discovery Source: MDPI URL: [Link]
-
Title: Applying computational modeling to drug discovery and development Source: PubMed URL: [Link]
-
Title: Computational Methods in Drug Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]
Sources
- 1. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. preprints.org [preprints.org]
- 5. Bicyclo[3.2.2]nonane | C9H16 | CID 136111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Bicyclo[3.2.2]nonane-1,5-diyldimethanol|CAS 25811-59-0 [benchchem.com]
- 9. What are computational methods in drug discovery? [synapse.patsnap.com]
- 10. Applying computational modeling to drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Approaches for Drug Discovery [mdpi.com]
- 12. auremn.org.br [auremn.org.br]
- 13. Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
